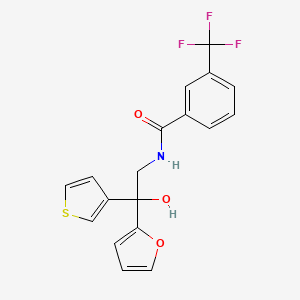
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains furan and thiophene rings, which are five-membered aromatic rings containing oxygen and sulfur respectively. The trifluoromethyl group attached to the benzene ring is a common group in medicinal chemistry due to its ability to increase the lipophilicity and metabolic stability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the amide group. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the amide group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings and the amide group would likely make it relatively stable. The trifluoromethyl group could increase its lipophilicity, which might influence its solubility in different solvents .Applications De Recherche Scientifique
Synthetic Pathways and Derivatives Research on related furan and thiophene derivatives focuses on synthetic pathways for creating novel compounds, which can be crucial in developing new materials or pharmaceuticals. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position indicates the versatility of furan and thiophene compounds in organic synthesis, potentially leading to new drug candidates or materials with unique properties (Maruoka, Yamagata, & Yamazaki, 2001).
Photoinduced Reactions The study of photoinduced direct oxidative annulation of furan and thiophene derivatives reveals the potential for creating polyheterocyclic compounds, which could have applications in dye-sensitized solar cells or as fluorescent probes for bioimaging (Jin Zhang et al., 2017).
Materials Science and Dye-Sensitized Solar Cells Research into the effect of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells highlights the importance of furan and thiophene derivatives in improving solar energy conversion efficiency. This suggests potential applications in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Antiplasmodial Activities The development of new acyl derivatives of 3-Aminofurazanes for antiplasmodial activities showcases the medicinal chemistry applications of furan and thiophene-related compounds. These studies are crucial in the search for new treatments against malaria, demonstrating the potential of such derivatives in developing pharmaceuticals (Theresa Hermann et al., 2021).
Electrochemical Applications The synthesis and study of electrochromic conducting polymers from bis(2-(3,4-ethylenedioxy)thiophene)-based monomers illustrate applications in creating materials with tunable optical properties. These materials could be used in smart windows, displays, and other technologies requiring reversible optical characteristics (G. Sotzing, Reynolds, & Steel, 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)13-4-1-3-12(9-13)16(23)22-11-17(24,14-6-8-26-10-14)15-5-2-7-25-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUNGVIUGHIDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)
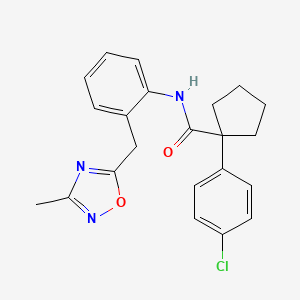
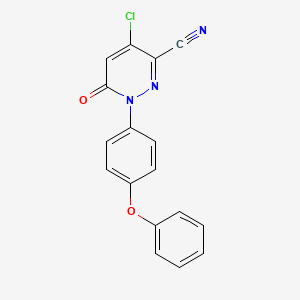


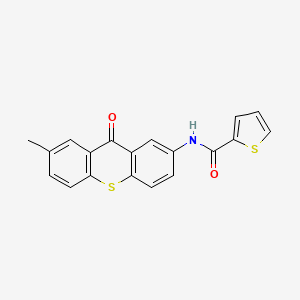

![Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate](/img/structure/B2857168.png)
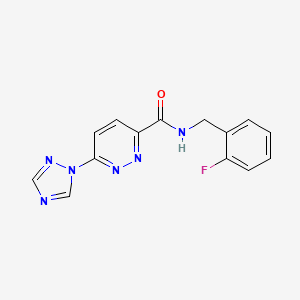
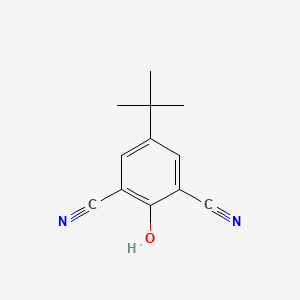
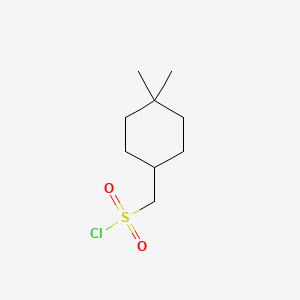
![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)